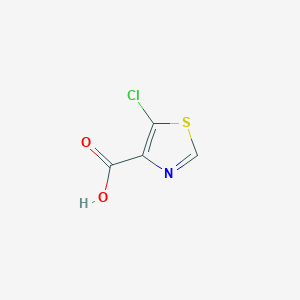
5-Chlorothiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorothiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structureThe molecular formula of this compound is C4H2ClNO2S, and it has a molecular weight of 163.58 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothiazole-4-carboxylic acid typically involves the chlorination of thiazole-4-carboxylic acid. One common method includes the reaction of thiazole-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chlorothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used, often leading to modified thiazole rings.
Aplicaciones Científicas De Investigación
5-Chlorothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-Chlorothiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The thiazole ring’s aromaticity and the presence of the chlorine atom contribute to its reactivity and ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Thiazole-5-carboxylic acid
- 2-Chloro-1,3-thiazole-5-carboxylic acid
- 5-Chlorothiophene-2-carboxylic acid
- 4-Thiazolecarboxylic acid
Uniqueness
5-Chlorothiazole-4-carboxylic acid is unique due to the specific positioning of the chlorine atom at the 5-position of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Número CAS |
1505987-37-0 |
|---|---|
Fórmula molecular |
C4H2ClNO2S |
Peso molecular |
163.58 g/mol |
Nombre IUPAC |
5-chloro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8) |
Clave InChI |
VFCFYIDCFCQUFD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(S1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















